

# Spectroscopic Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4carboxamide: A Technical Guide

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Compound of Interest

2-(4-Hydroxyphenyl)-1hBenzimidazole-4-Carboxamide

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed spectroscopic information from the closely related analogue, 2-(4-Hydroxyphenyl)-1H-benzimidazole, and established methodologies for the synthesis and characterization of benzimidazole derivatives.

# **Molecular Structure and Properties**

**2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The addition of a 4-carboxamide group to the benzimidazole core can significantly influence its biological and spectroscopic properties.

Molecular Formula: C14H11N3O2[1]

Molecular Weight: 253.26 g/mol [1]

Synonyms: NU1085[1]



## **Spectroscopic Data Summary**

While specific experimental data for **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** is not readily available in the public domain, the following tables summarize the spectroscopic data for the reference compound, 2-(4-Hydroxyphenyl)-1H-benzimidazole. These values provide a foundational reference for the expected spectral characteristics of the target molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of 2-(4-

Hvdroxvphenvl)-1H-benzimidazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
12.65	S	1H	Imidazole N-H	[2]
9.96	S	1H	Phenolic O-H	[2]
8.01	d, J = 2.4 Hz	2H	H-2', H-6'	[2]
7.53	S	2H	H-4, H-7	[2]
7.16	dd, $J1 = 6.0 \text{ Hz}$ , $J2 = 3.0 \text{ Hz}$	2H	H-5, H-6	[2]
6.92	d, J = 3.6 Hz	2H	H-3', H-5'	[2]

Solvent: DMSO-

d<sub>6</sub>, Frequency:

600 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole



Chemical Shift (δ) ppm	Assignment	Reference	
159.59	C-4'	[2]	
152.25	C-2	[2]	
128.62	C-2', C-6'	[2]	
122.07	C-4a, C-7a	[2]	
121.62	C-5, C-6	[2]	
116.15	C-3', C-5'	[2]	
Solvent: DMSO-d <sub>6</sub> , Frequency: 150 MHz			

Table 3: Infrared (IR) Spectroscopic Data of 2-(4-

Hvdroxyphenyl)-1H-benzimidazole

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference	
3308	O-H, N-H stretching	[2]	
1610	C=N stretching	[2]	
Sample Preparation: KBr pellet			

**Table 4: High-Resolution Mass Spectrometry (HRMS)** 

Data of 2-(4-Hvdroxvphenvl)-1H-benzimidazole

lon	Calculated m/z	Found m/z	Reference
[M+H] <sup>+</sup>	211.0866	211.0863	[2]
Ionization Mode: ESI			

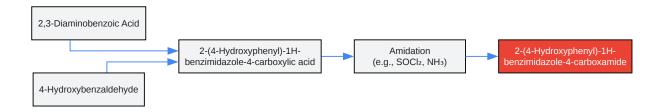
# **Proposed Synthesis and Spectroscopic Analysis Workflow**



The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**, based on established methodologies for similar compounds.

## **Synthesis Protocol**

A plausible synthetic route to **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** involves a two-step process starting from 2,3-diaminobenzoic acid and 4-hydroxybenzaldehyde, followed by amidation.



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Synthetic pathway for the target compound.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid This step involves the condensation of an o-phenylenediamine derivative with an aldehyde.

- Dissolve 2,3-diaminobenzoic acid (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add a catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA).
- Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.



 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

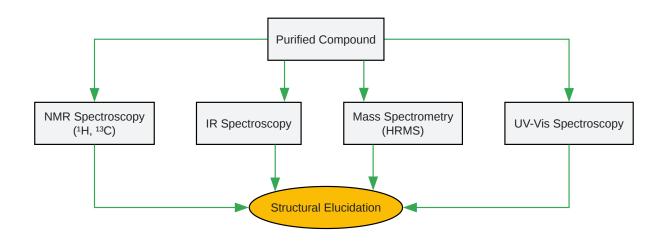
Step 2: Amidation to **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** This step converts the carboxylic acid to the corresponding carboxamide.

- Suspend the 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Add thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride (a slight excess) dropwise at 0 °C to convert the carboxylic acid to the acid chloride.
- Stir the reaction mixture at room temperature for a few hours until the conversion is complete (monitored by the cessation of gas evolution).
- Remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of ammonia in an organic solvent.
- Stir the reaction mixture for several hours at room temperature.
- Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
- Purify the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide by column chromatography on silica gel or by recrystallization.

## **Spectroscopic Characterization Protocols**

The following are general protocols for obtaining the spectroscopic data for the synthesized compound.





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Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, which can solubilize the compound and has well-separated residual solvent peaks.
- Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
- For ¹H NMR, the spectral width should be set to appropriately cover the aromatic and exchangeable proton regions.
- For <sup>13</sup>C NMR, a proton-decoupled spectrum should be acquired.

#### Infrared (IR) Spectroscopy:

- The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.



• The spectrum should be recorded over a typical range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition.
- Electrospray Ionization (ESI) is a suitable ionization technique for this type of molecule, typically in positive ion mode to observe the [M+H]+ ion.
- The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

- The UV-Vis absorption spectrum should be recorded using a double-beam UV-Vis spectrophotometer.
- The sample should be dissolved in a spectroscopic grade solvent, such as ethanol or methanol, to prepare a dilute solution.
- The spectrum should be recorded over a range of approximately 200-800 nm using a quartz cuvette.

## **Expected Spectroscopic Features**

Based on the structure of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** and the data from its analogue, the following spectral features are anticipated:

- ¹H NMR: In addition to the signals observed for the reference compound, new signals corresponding to the amide protons (NH<sub>2</sub>) are expected, likely appearing as a broad singlet in the downfield region. The aromatic protons on the benzimidazole ring will likely show a different splitting pattern due to the C4-substituent.
- ¹³C NMR: An additional signal for the carbonyl carbon (C=O) of the amide group is expected in the downfield region (typically ~160-170 ppm). The chemical shifts of the aromatic carbons on the benzimidazole ring will also be affected by the carboxamide group.



- IR: Characteristic absorption bands for the amide group are expected: N-H stretching vibrations (around 3400-3200 cm<sup>-1</sup>, possibly two bands for a primary amide), and a strong C=O stretching vibration (amide I band) around 1680-1630 cm<sup>-1</sup>.
- Mass Spectrometry: The [M+H]<sup>+</sup> ion should be observed at m/z 254.0924, corresponding to the molecular formula C<sub>14</sub>H<sub>12</sub>N<sub>3</sub>O<sub>2</sub><sup>+</sup>.
- UV-Vis: The UV-Vis spectrum is expected to show absorption maxima characteristic of the extended  $\pi$ -conjugated system of the benzimidazole and hydroxyphenyl rings.

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic analysis of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**. The provided data for the reference compound and the detailed experimental protocols will be invaluable for researchers working with this and related molecules.

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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b612174#spectroscopic-analysis-of-2-4-hydroxyphenyl-1h-benzimidazole-4-carboxamide]

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